An In-depth Technical Guide to 4-(Benzyloxy)-3,5-diiodobenzaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-(Benzyloxy)-3,5-diiodobenzaldehyde: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3,5-diiodobenzaldehyde, a specialized aromatic aldehyde. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's physicochemical properties, a proposed synthetic route with detailed experimental protocol, and its potential applications as a versatile chemical intermediate.
It is important to note that as of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 4-(Benzyloxy)-3,5-diiodobenzaldehyde is not readily found in major chemical databases. This suggests the compound is either a novel entity or a less-common research chemical. The information herein is synthesized from established chemical principles and data on structurally related molecules.
Physicochemical and Structural Properties
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a derivative of benzaldehyde characterized by a benzyloxy group at the C4 position and two iodine atoms at the C3 and C5 positions of the aromatic ring. These structural features, particularly the heavy iodine atoms and the bulky benzyloxy group, are expected to confer distinct properties regarding reactivity, solubility, and biological activity.
Core Data Summary
The fundamental properties of 4-(Benzyloxy)-3,5-diiodobenzaldehyde are summarized in the table below. The molecular weight has been calculated from its molecular formula.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀I₂O₂ | (Calculated) |
| Molecular Weight | 464.04 g/mol | (Calculated) |
| IUPAC Name | 4-(Benzyloxy)-3,5-diiodobenzaldehyde | - |
| Appearance (Predicted) | White to pale yellow solid | Inferred from similar compounds[1] |
| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; Insoluble in water. | Inferred from similar compounds[1] |
Chemical Structure
The two-dimensional structure of 4-(Benzyloxy)-3,5-diiodobenzaldehyde is depicted below, illustrating the spatial arrangement of its functional groups.
Caption: 2D Structure of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Proposed Synthesis Protocol
The most logical and efficient synthetic route to 4-(Benzyloxy)-3,5-diiodobenzaldehyde is via the benzylation of its precursor, 4-hydroxy-3,5-diiodobenzaldehyde[1]. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3]
Rationale for Synthetic Approach
The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to attack an organohalide.[2][3] This method is chosen for several reasons:
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High-Yielding: The reaction is generally efficient and provides good yields.
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Commercially Available Starting Materials: The key precursors, 4-hydroxy-3,5-diiodobenzaldehyde (CAS 1948-40-9) and benzyl bromide, are commercially available.[1]
-
Mild Conditions: The reaction can be performed under relatively mild conditions, which helps to prevent side reactions or degradation of the aldehyde functional group.
A non-hygroscopic base like potassium carbonate (K₂CO₃) is preferred for its ease of handling and effectiveness in deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this Sₙ2 reaction as it can solvate the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
Step-by-Step Experimental Protocol
Materials:
-
4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the solids. The volume should be sufficient to create a stirrable mixture (e.g., ~0.1 M concentration of the starting aldehyde).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Workflow for the Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Potential Applications in Research and Development
The unique structural features of 4-(Benzyloxy)-3,5-diiodobenzaldehyde make it a promising intermediate for various applications, particularly in medicinal chemistry and materials science.
Intermediate in Pharmaceutical Synthesis
Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibacterial, anti-inflammatory, and cardiovascular drugs.[5] The aldehyde group is highly versatile and can participate in a wide range of chemical transformations to build more complex molecular architectures.[6]
The di-iodo-substitution pattern is of particular interest. Halogen atoms, especially iodine, can serve as "hot spots" for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings. This allows for the introduction of diverse substituents at the 3 and 5 positions, enabling the rapid generation of compound libraries for drug discovery screening. For example, the iodine atoms on 4-(Benzyloxy)-3,5-diiodobenzaldehyde could be replaced with aryl, alkyl, or alkynyl groups to explore structure-activity relationships (SAR) for a given biological target.
Precursor for Bioactive Molecules
The 3,5-di-iodinated phenolic motif is a core structure in thyroid hormones (T3 and T4). While the benzyloxy group would need to be cleaved, this compound could serve as a valuable precursor for synthesizing thyroid hormone analogs or other molecules that interact with nuclear hormone receptors.
Furthermore, substituted benzaldehydes are known to be precursors for various heterocyclic compounds with demonstrated biological activities, such as Schiff bases, pyrazoles, and chalcones.[7] The reaction of 4-(Benzyloxy)-3,5-diiodobenzaldehyde with amines, hydrazines, or acetophenones could yield novel compounds for evaluation as therapeutic agents.
Application in Cross-Coupling Reactions
The presence of two iodine atoms makes this molecule an excellent substrate for sequential or dual cross-coupling reactions. This allows for the controlled, stepwise construction of complex, unsymmetrical molecules that would be difficult to synthesize otherwise.
The diagram below illustrates a potential synthetic application where 4-(Benzyloxy)-3,5-diiodobenzaldehyde is used as a scaffold in a sequential Suzuki cross-coupling reaction.
Caption: Potential use in sequential cross-coupling reactions.
Conclusion
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a structurally rich molecule with significant potential as a versatile intermediate in organic synthesis. While not a commonly cataloged chemical, its synthesis from readily available precursors is straightforward via the Williamson ether synthesis. The combination of a reactive aldehyde, a stable benzyloxy protecting group, and two iodine atoms suitable for cross-coupling reactions makes it a valuable tool for medicinal chemists and material scientists aiming to construct complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel drugs and materials.
References
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Hoffman Fine Chemicals. CAS RN 74994-62-0 | 4-(Benzyloxy)-3-iodobenzaldehyde. [Link]
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